molecular formula C8H11FN2O2 B15235320 (R)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL

(R)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL

Cat. No.: B15235320
M. Wt: 186.18 g/mol
InChI Key: RGTBHCVVMPBTMA-ZETCQYMHSA-N
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Description

®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C8H10FNO2 It is characterized by the presence of a fluorine atom, a methoxy group, and an amino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine.

    Reaction Steps: The key steps include the introduction of the amino group and the formation of the ethan-1-OL moiety. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and protection-deprotection steps.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL: The enantiomer of the compound with similar but distinct properties.

    2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethanol: A related compound with a hydroxyl group instead of an amino group.

Uniqueness

®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups

Properties

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3/t7-/m0/s1

InChI Key

RGTBHCVVMPBTMA-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C=C(C=N1)F)[C@H](CO)N

Canonical SMILES

COC1=C(C=C(C=N1)F)C(CO)N

Origin of Product

United States

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